molecular formula C23H27N3O4S2 B2547126 4-((4-Methoxyphenyl)sulfonyl)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one CAS No. 922963-45-9

4-((4-Methoxyphenyl)sulfonyl)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one

Cat. No.: B2547126
CAS No.: 922963-45-9
M. Wt: 473.61
InChI Key: KWWGUFNCOOUGLD-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 6-methylbenzo[d]thiazol-2-yl group at the 4-position and a 4-methoxyphenylsulfonyl moiety linked via a butan-1-one chain. The 4-methoxyphenylsulfonyl group may enhance solubility and binding interactions, while the benzo[d]thiazole moiety could contribute to π-π stacking or hydrogen bonding with biological targets .

Properties

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S2/c1-17-5-10-20-21(16-17)31-23(24-20)26-13-11-25(12-14-26)22(27)4-3-15-32(28,29)19-8-6-18(30-2)7-9-19/h5-10,16H,3-4,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWGUFNCOOUGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CCCS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of piperazine-linked ketones with aryl/heteroaryl substituents. Below is a detailed comparison with analogs reported in the literature:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Reported Activity/Properties Reference
4-((4-Methoxyphenyl)sulfonyl)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one 4-Methoxyphenylsulfonyl, 6-methylbenzo[d]thiazol-2-yl ~529.6* Hypothesized CNS/anticancer activity
MK41 (4-(thiophen-2-yl)-1-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one) Thiophen-2-yl, 2-(trifluoromethyl)phenyl ~398.4 Serotonin receptor modulation
Compound 5 (4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one) 1H-Pyrazol-4-yl, 4-(trifluoromethyl)phenyl ~393.4 Antagonistic activity at 5-HT receptors
2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone Tetrazole-thiol, substituted phenylsulfonyl ~450–500 (varies) Antiproliferative activity (preliminary)
4-Chloro-2-(4-piperazin-1-yl)quinazolines Quinazoline core, 4-chloro substituent ~300–350 (varies) Anticonvulsant activity (MES model)

*Calculated based on standard atomic weights.

Key Observations:

Structural Variations and Bioactivity: The 4-methoxyphenylsulfonyl group in the target compound distinguishes it from analogs like MK41 (thiophene) and Compound 5 (pyrazole), which may alter pharmacokinetic properties such as metabolic stability and blood-brain barrier penetration .

Synthetic Approaches: The target compound likely employs a coupling strategy similar to MK41 and Compound 5, where a carboxylic acid (e.g., 4-(6-methylbenzo[d]thiazol-2-yl)piperazine) reacts with a sulfonyl chloride or activated ketone intermediate under HOBt/TBTU-mediated conditions . In contrast, tetrazole-thiol derivatives (e.g., ) utilize nucleophilic displacement of bromoethanone intermediates, while quinazolines (e.g., ) involve SNAr reactions with piperazine.

Biological Implications: Compounds with trifluoromethylphenyl (MK41, Compound 5) exhibit serotonin receptor activity, suggesting the target’s 4-methoxyphenylsulfonyl group may shift selectivity toward other GPCRs or kinases .

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